1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine
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Overview
Description
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine is a complex organic compound characterized by its unique structure, which includes two ethoxynaphthalenyl groups attached to a piperazine ring via sulfonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols can replace the ethoxynaphthalenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ethoxynaphthalenyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine
- 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane
Uniqueness
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine is unique due to its specific combination of ethoxynaphthalenyl and sulfonyl groups attached to a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C21H28N2O6S2. Its structure features two ethoxynaphthalenes connected by a piperazine ring, which contributes to its biological properties.
Property | Value |
---|---|
Molecular Weight | 428.58 g/mol |
CAS Number | 37595-74-7 |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
This compound exhibits various biological activities primarily through its interaction with cellular receptors and enzymes. Notably, it has shown:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Properties : Studies indicate that it can inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
- Antimicrobial Effects : Preliminary data suggest that this compound may have antimicrobial properties against certain bacterial strains.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects of this compound:
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from apoptosis induced by oxidative stress.
- Anticancer Activity : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction.
- Cardiovascular Benefits : There are indications that this compound may improve endothelial function and reduce blood pressure in animal models.
Case Study 1: Neuroprotection
A study conducted on mouse models of neurodegenerative diseases demonstrated that treatment with this compound resulted in a significant reduction in markers of oxidative stress and inflammation in the brain tissues. The findings suggest a protective role against neurodegeneration.
Case Study 2: Anticancer Activity
In vitro assays on various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. This suggests its potential as a therapeutic agent in cancer treatment.
Case Study 3: Antimicrobial Properties
A recent investigation tested the antimicrobial efficacy of the compound against several bacterial strains. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
Properties
IUPAC Name |
1,4-bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6S2/c1-4-36-26-14-16-28(24-12-8-6-10-22(24)26)38(32,33)30-18-19-31(21(3)20-30)39(34,35)29-17-15-27(37-5-2)23-11-7-9-13-25(23)29/h6-17,21H,4-5,18-20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPDVRYJUFNEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(C(C3)C)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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